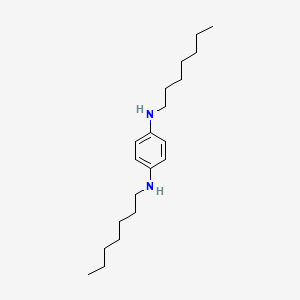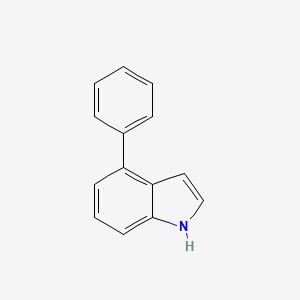
Bis(4-aminophenyl)diselenide
Vue d'ensemble
Description
Bis(4-aminophenyl)diselenide is a chemical compound with the molecular formula C12H12N2Se2 . It has an average mass of 342.157 Da and a monoisotopic mass of 343.933105 Da .
Synthesis Analysis
Bis(4-aminophenyl)diselenide can be synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . Another method involves the reaction between bis-(4-aminophenyl)diselenide and the corresponding acid chloride .Molecular Structure Analysis
The molecular structure of Bis(4-aminophenyl)diselenide consists of a diselenide bond (Se-Se) between two 4-aminophenyl groups .Chemical Reactions Analysis
Bis(4-aminophenyl)diselenide exhibits leishmanicidal activity, suggesting it may have potential as a therapeutic agent . It also shows promising antioxidant properties .Physical And Chemical Properties Analysis
Bis(4-aminophenyl)diselenide is a solid at room temperature . Its physical and chemical properties are largely determined by the presence of the diselenide bond and the 4-aminophenyl groups .Applications De Recherche Scientifique
Endocrine Disruption and Environmental Impact
Research has extensively documented the endocrine-disrupting effects of bisphenol A (BPA) and its analogs, highlighting concerns about their presence in the environment and potential impacts on human health and wildlife. These compounds, including BPA, have been shown to interfere with hormone function, leading to developmental, reproductive, and metabolic disorders. Studies suggest the need for a re-evaluation of safety standards and regulations concerning bisphenols to address their widespread use and persistence in the environment (Myers et al., 2008); (Bonefeld‐Jørgensen et al., 2007).
Biotoxicity and Human Exposure
The toxicity and exposure pathways of bisphenols, including BPA and its analogs, have been subjects of concern. Studies have assessed the carcinogenic, reproductive toxicity, and endocrine disruption potential of these substances, suggesting that even low-dose exposure can have significant health impacts. The presence of bisphenols in food, water, and other consumer products poses a risk for widespread human exposure, necessitating comprehensive risk assessments and the development of safer alternatives (Andújar et al., 2019).
Advanced Oxidation Processes for Degradation
The environmental persistence of bisphenols has driven research into effective degradation methods, such as advanced oxidation processes (AOPs). These methods aim to reduce the impact of bisphenols on the environment by breaking down these compounds into less harmful substances. Studies exploring the efficiency and mechanisms of AOPs provide insights into potential approaches for mitigating the environmental presence of bisphenols, including Bis(4-aminophenyl)diselenide, if applicable (Fang et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-aminophenyl)diselanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRUFUXIJXQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Se][Se]C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189012 | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35507-35-8 | |
| Record name | Bis(4-aminophenyl) diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35507-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p,p'-diselenodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)






![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)
![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)
